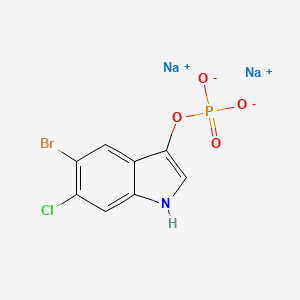

Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

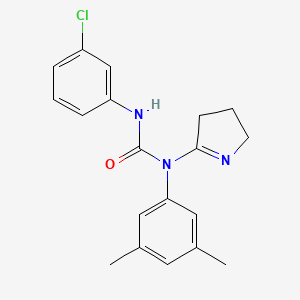

Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate is a chemical compound that is often used in biochemistry and molecular biology as a substrate for phosphatase assays . The compound is converted into a yellow compound by phosphatase, which can be easily measured by spectrophotometry or fluorescence .

Synthesis Analysis

Indole derivatives, such as Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules .Molecular Structure Analysis

The molecular formula of Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate is C8H4BrClNNa2O4P . The exact mass is 386.865082 Da .Chemical Reactions Analysis

The compound is used in enzyme-catalyzed reactions and as a tool for studying signal transduction pathways . Hydrolysis of the phosphate group on 5-Bromo-6-chloro-3-indoxyl phosphate by alkaline phosphatase generates an insoluble indigo compound .Physical And Chemical Properties Analysis

The molecular weight of Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate is 370.43200 . The exact mass is 368.85500 . The compound has a polar surface area of 98.02000 .Applications De Recherche Scientifique

Positive Halogens from Halides and Hydrogen Peroxide with Organotellurium Catalysts

This study investigated the oxidation of sodium bromide and chloride to positive halogen using hydrogen peroxide in systems catalyzed by organotellurium. Such research shows the potential application of sodium halides in catalysis and organic synthesis (Detty et al., 1996).

A Note on the Determination of Sodium Phosphate

The study focused on the titration of sodium phosphate with hydrochloric acid, providing insight into analytical methods for determining the concentration of sodium phosphate compounds in pharmaceuticals (Butler & Ingle, 1956).

Tissue Dissolution by Sodium Hypochlorite

This research examined the effect of sodium hypochlorite on tissue dissolution and dentin composition, revealing the impact of sodium-based solutions on organic tissue and dental materials (Tartari et al., 2016).

Effects of Sodium Hypochlorite on Dentin Deproteination

This study quantitatively analyzed the impact of sodium hypochlorite on dentin deproteination, underscoring the chemical interactions between sodium compounds and biological materials (Hu et al., 2010).

Polyanion Sodium Vanadium Phosphate in Batteries

Research on polyanion-type sodium vanadium phosphate, like Na3V2(PO4)3, highlights the application of sodium phosphates in advanced battery technologies (Chen et al., 2020).

Sodium Salt in DNA Structure Studies

The study of sodium salts of nucleoside phosphates, demonstrating their role in understanding DNA structures and interactions (Rosenberg et al., 1973).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

disodium;(5-bromo-6-chloro-1H-indol-3-yl) phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClNO4P.2Na/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYZSUYFGCLJJB-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2OP(=O)([O-])[O-].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClNNa2O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2730922.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2730931.png)

![2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2730936.png)

![7-[(2-Fluorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B2730938.png)

![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2730940.png)

![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol](/img/structure/B2730942.png)